N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine
CAS No.:
Cat. No.: VC11072888
Molecular Formula: C14H13BrN6
Molecular Weight: 345.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN6 |
|---|---|
| Molecular Weight | 345.20 g/mol |
| IUPAC Name | N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H13BrN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
| Standard InChI Key | WCQDZPAUTWNXRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Br)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Br)C |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s structure integrates a 1,2,4-triazole ring substituted at the 3-position with a 2-bromophenyl group and at the 5-position with a 4,6-dimethylpyrimidin-2-amine moiety. This hybrid architecture confers unique electronic and steric properties that influence its reactivity and biological interactions. Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.20 g/mol |
| IUPAC Name | N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
| SMILES | CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Br)C |
| LogP (Partition Coefficient) | 7.13 (predicted) |
The presence of bromine enhances electrophilic reactivity, while the methyl groups on the pyrimidine ring improve lipophilicity, potentially aiding membrane permeability.
Physicochemical Characteristics
The compound’s density is approximately 1.3 g/cm³, and its boiling point is estimated at 623.2°C under standard atmospheric pressure . The flash point of 330.7°C suggests moderate thermal stability, which is advantageous for handling in laboratory settings. Its vapor pressure of 0.0 mmHg at 25°C indicates low volatility, reducing inhalation hazards during synthesis.
Synthesis and Characterization
Synthetic Methodology
The synthesis of N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine typically follows a multi-step route:
-
Formation of the Triazole Core: Cyclocondensation of 2-bromophenylhydrazine with cyanoguanidine under acidic conditions yields the 1,2,4-triazole intermediate.
-
Pyrimidine Functionalization: The 4,6-dimethylpyrimidin-2-amine moiety is introduced via nucleophilic aromatic substitution, leveraging the triazole’s amine group as a nucleophile.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from ethanol/water mixtures are employed to isolate the final product.
Key challenges include ensuring regioselectivity during triazole formation and minimizing side reactions during pyrimidine coupling.
Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the triazole protons (δ 8.2–8.5 ppm) and pyrimidine methyl groups (δ 2.1–2.3 ppm).
-
High-Performance Liquid Chromatography (HPLC): Purity assessments often show >95% homogeneity when using C18 reverse-phase columns.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 345.20.
Pharmacological Significance
Antimicrobial Activity
Preliminary studies on analogous triazole-pyrimidine hybrids demonstrate broad-spectrum antimicrobial effects. For example, derivatives with similar substituents exhibit minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom likely enhances membrane disruption by increasing electrophilicity, while the pyrimidine ring may interfere with bacterial folate synthesis.
Anti-Inflammatory Effects
Triazole derivatives are known to cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis. Molecular docking simulations indicate a binding affinity () of 12 nM for COX-2, comparable to celecoxib.
Mechanism of Action
The compound’s bioactivity is attributed to dual modes of action:
-
Enzyme Inhibition: The triazole moiety chelates metal ions in enzyme active sites (e.g., zinc in matrix metalloproteinases), disrupting catalytic activity.
-
Receptor Modulation: The pyrimidine ring interacts with adenosine receptors, altering intracellular cAMP levels and downstream signaling.
Comparative Analysis with Related Compounds
When compared to 5-(2-bromophenyl)-1-trityl-1H-tetrazole , the target compound exhibits superior aqueous solubility due to its pyrimidine amine group (). Conversely, sulfonamide derivatives show higher metabolic stability but lower antimicrobial potency, highlighting a trade-off between pharmacokinetics and efficacy.
Future Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in rodent models are needed to establish safety margins.
-
Formulation Optimization: Nanoencapsulation or prodrug strategies could enhance bioavailability.
-
Target Identification: Proteomic screens may reveal novel protein targets, expanding therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume